molecular formula C12H22O4 B031766 Diethyl (1-methylbutyl)malonate CAS No. 117-47-5

Diethyl (1-methylbutyl)malonate

Cat. No. B031766
CAS RN: 117-47-5
M. Wt: 230.3 g/mol
InChI Key: RQFSNEWORATSCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diethyl (1-methylbutyl)malonate can be synthesized by condensation reactions, such as the Knoevenagel condensation, which involves the reaction of aldehydes with diethyl malonate in the presence of catalytic amounts of bases. For instance, diethyl 2-(4-methylbenzylidene)malonate was synthesized using 4-methylbenzaldehyde and diethyl malonate with piperidine and trifluoroacetic acid as catalysts, demonstrating the versatility of malonate derivatives in synthesis (Achutha et al., 2016).

Molecular Structure Analysis

The molecular structure of diethyl (1-methylbutyl)malonate derivatives has been detailed through X-ray diffraction studies, revealing crystallization in specific crystal systems and the stabilization of the structure through hydrogen bond interactions. Such analyses provide valuable information on the compound's molecular geometry and electronic structure, which are essential for understanding its reactivity and properties (Achutha et al., 2016).

Scientific Research Applications

Polymerization Initiators

Diethyl malonate derivatives, specifically methylene bis(diethyl malonate), have been utilized as initiators in the polymerization process. These compounds, when used with cerium ammonium nitrate redox couples, can initiate polymerization of methyl methacrylate at room temperature, achieving high yields. The variation in molecular weight of the polymers can be controlled by adjusting the molar ratio of methylene bis(diethyl malonate) to cerium salt, indicating a potential chain transfer effect through active methylene groups (Bıçak & Özeroğlu, 2001).

Cyclocondensation Reactions

Malonates, including diethyl malonate derivatives, play a crucial role in cyclocondensation reactions to form six-membered heterocycles. These reactions are essential in synthesizing various organic compounds and have seen attempts to utilize new cyclocondensation agents, enhancing the efficiency and scope of such synthetic processes (Stadlbauer et al., 2001).

Synthesis of Functionalized Polymers

Ester-functionalized poly(1-vinylpyrrolidin-2-one) (PVP) oligomers have been synthesized using diethyl malonate among other esters as chain transfer agents. The study highlights the precise control over molecular weight and the introduction of functional groups into polymers, which are crucial for developing specialized materials with specific properties (Ranucci et al., 2006).

Enantioselective Synthesis

The enantioselective synthesis of γ-aminobutyric acid derivatives, utilizing diethyl malonate in reactions catalyzed by Ni(II) complexes, demonstrates the compound's utility in producing molecules with significant biological activity. Such synthetic strategies are vital in pharmaceutical research, where the stereochemistry of the active molecules plays a critical role in their efficacy (Reznikov et al., 2013).

Green Chemistry Applications

Ionic liquids have been employed as catalysts and reaction mediums in Knoevenagel condensation reactions involving diethyl malonate. This methodology showcases an environmentally friendly approach to conducting organic synthesis, reducing the need for organic solvents and facilitating reactions at room temperature with high efficiency (Ranu & Jana, 2006).

properties

IUPAC Name

diethyl 2-pentan-2-ylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-5-8-9(4)10(11(13)15-6-2)12(14)16-7-3/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFSNEWORATSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267910
Record name 1,3-Diethyl 2-(1-methylbutyl)propanedioate
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Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diethyl (1-methylbutyl)malonate

CAS RN

117-47-5
Record name 1,3-Diethyl 2-(1-methylbutyl)propanedioate
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Record name Diethyl (1-methylbutyl)malonate
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Record name Diethyl (1-methylbutyl)malonate
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Synthesis routes and methods I

Procedure details

Sodium ethoxide was prepared from sodium metal (7.61 g) and absolute ethanol (200 ml). Diethyl malonate (50.3 ml) was added dropwise to the ethanol containing sodium ethoxide. After heating to 80° C., 2-bromopentane (50 g) was added and the mixture was reflued for 24 h. Diethyl(2-pentyl)malonate (62.7 g) was obtained after the usual work-up. Diethyl(2-pentyl)malonate was added to a 50% potassium hydroxide solution and the mixture was heated for 3 h while water/ethanol being distilled off. After cooling, the solution was acidified with concentrated hydrochloric acid. Then, the solution was extracted with ethyl acetate. The extract was concentrated under reduced pressure, and the resulting product was heated to 180° C. until bubbling ceased. After distillation, colorless 3R,S-methy-caproic acid was obtained. Yield: 27.7 g (35%), b.p. 200° C./760 mmHg.
Quantity
7.61 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium ethoxide was prepared from sodium metal (7.61 g) and absolute ethanol (200 ml). Diethyl malonate (50.3 ml) was added dropwise to the ethanol containing sodium ethoxide. After heating to 80° C., 2-bromopentane (50 g) was added and the mixture was reflued for 24 h. Diethyl (2-pentyl)malonate (62.7 g) was obtained after the usual work-up. Diethyl (2-pentyl)malonate was added to a 50% potassium hydroxide solution and the mixture was heated for 3 h while water/ethanol being distilled off. After cooling, the solution was acidified with concentrated hydrochloric acid. Then, the solution was extracted with ethyl acetate. The extract was concentrated under reduced pressure, and the resulting product was heated to 180° C. until bubbling ceased. After distillation, colorless 3R,S-methy-caproic acid was obtained. Yield : 27.7 g (35%), b.p. 200° C./760 mmHg.
Quantity
7.61 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Sodium metal (5.24 g, 0.23 g atm) was reacted with 25 mL of absolute ethanol. To this solution was added dropwise, with stirring, diethyl malonate (36.0 mL, 0.24 mol). The solution was heated to reflux and 2-bromopentane (29.0 mL, 0.23 mol) was added dropwise. After refluxing overnight, the reaction was cooled and the ethanol removed on a rotovap. The product was washed with water, dried with MgSO4 and fractionally distilled to give 35.7 g of the desired product.
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
reactant
Reaction Step Three

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